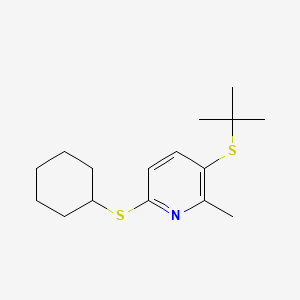
tert-Butyl (4-ethynylpyridin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-ethynylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C12H14N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-ethynylpyridin-3-yl)carbamate typically involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The process typically includes steps such as purification and crystallization to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: tert-Butyl (4-ethynylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may yield amines.
科学研究应用
Chemistry: In chemistry, tert-Butyl (4-ethynylpyridin-3-yl)carbamate is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and catalysts.
Biology: In biology, this compound is used in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical research.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry: In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance applications, such as coatings and adhesives.
作用机制
The mechanism of action of tert-Butyl (4-ethynylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
相似化合物的比较
- tert-Butyl (4-ethynylpyridin-2-yl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl benzyl (4-hydroxybutyl)carbamate
Comparison: While these compounds share a similar core structure, tert-Butyl (4-ethynylpyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring. This uniqueness imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications .
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
tert-butyl N-(4-ethynylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) |
InChI 键 |
USDSXQHLSQTXNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
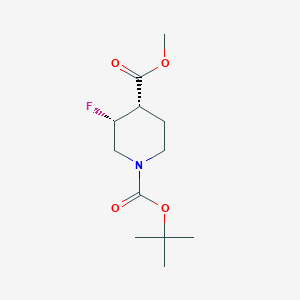

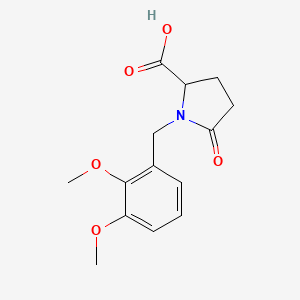
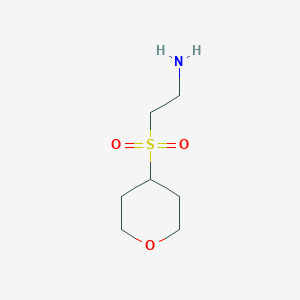
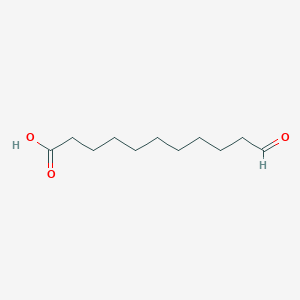
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
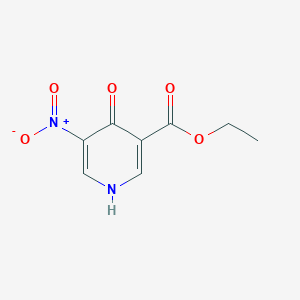
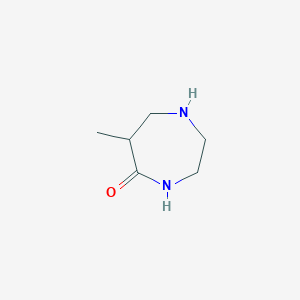
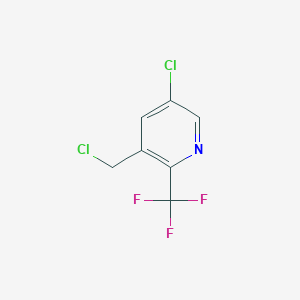

![3-Methylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13006430.png)
